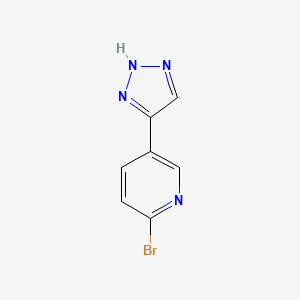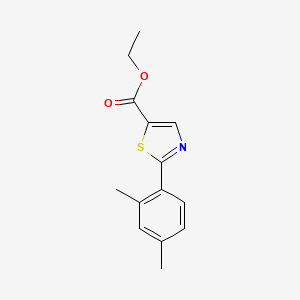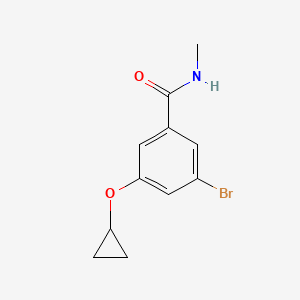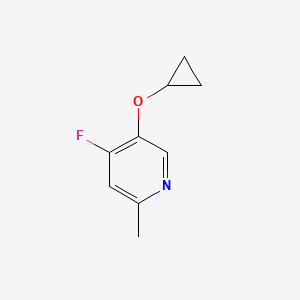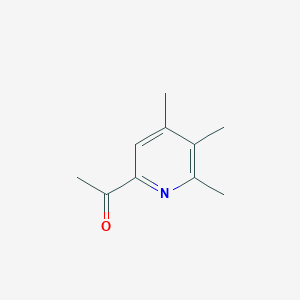
1-(4,5,6-Trimethylpyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5,6-Trimethylpyridin-2-YL)ethanone is an organic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the pyridine ring and an ethanone group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6-Trimethylpyridin-2-YL)ethanone typically involves the alkylation of a pyridine derivative. One common method includes the reaction of 2-acetylpyridine with methylating agents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4,5,6-Trimethylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(4,5,6-Trimethylpyridin-2-YL)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the ethanone group allows it to form hydrogen bonds and other interactions, influencing its activity .
Comparación Con Compuestos Similares
- 1-(2,4,6-Trimethylpyridin-3-yl)ethanone
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethanone
- Ethanone, 1-(2,4,5-trimethylphenyl)-
Uniqueness: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(4,5,6-trimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-5-10(9(4)12)11-8(3)7(6)2/h5H,1-4H3 |
Clave InChI |
BTYDLQSFHOYURU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


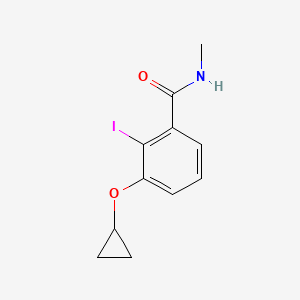
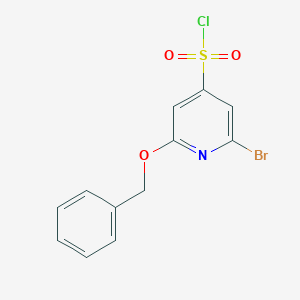
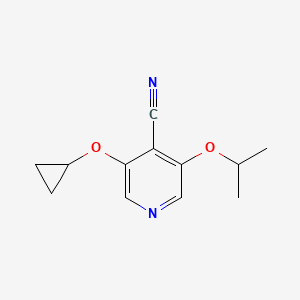
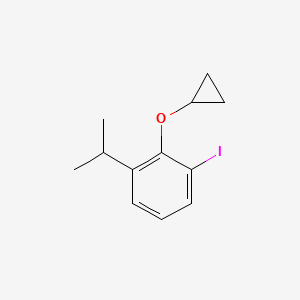
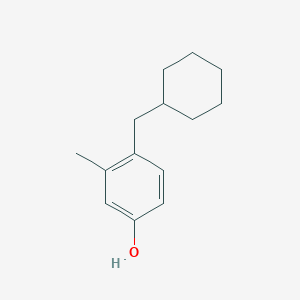

![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
